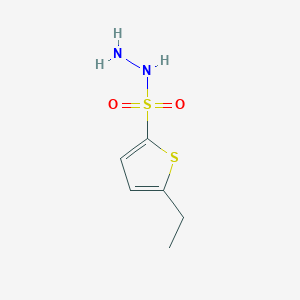
N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole and pyrazoline derivatives are heterocyclic compounds that have been the focus of many studies due to their wide range of biological and pharmacological activities . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of these compounds often involves the reaction of a suitable precursor with a reagent that introduces the heterocyclic ring. For example, imidazole was first synthesized from glyoxal and ammonia .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a five-membered ring containing two nitrogen atoms. In the case of imidazole, one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, depending on their specific structures and the conditions under which the reactions are carried out. For example, certain derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. It is amphoteric in nature, meaning it shows both acidic and basic properties .
Aplicaciones Científicas De Investigación
Antithyroid Agents
The compound’s derivatives exhibit antithyroid properties. Specifically, 2-thiouracil, a derivative of uracil, inhibits thyroid hormone biosynthesis. Prof. Edwin W. Astwood pioneered the use of 2-thiouracil to treat hyperthyroidism in patients with Graves’ disease . The thyroid gland produces hormones (T3, T4, and calcitonin) that regulate metabolism, growth, and cell development. These agents play a crucial role in managing thyroid disorders.
Antimicrobial Activity
Several complexes formed by coordinating 2-thiouracil and its derivatives exhibit antimicrobial properties. Notably, some of these complexes have bactericidal and fungicidal activity. Researchers have explored their potential in treating tuberculosis and arthritis . For instance, compounds like 4-[(2E)-2-benzylidene-hydrazino]-6-(4-fluoro-phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and others show promising antimicrobial effects .
Cytotoxic Properties
Certain complexes derived from this compound possess cytotoxic properties. These properties make them potential candidates for cancer treatment. Although further research is needed, these complexes could contribute to therapeutic strategies against various types of cancer .
Other Therapeutic Applications
Beyond the mentioned areas, researchers continue to explore additional therapeutic applications. For instance, methylthiouracil has been identified as an antithyroid drug that enhances cell growth, wound healing, and resistance to infection . Additionally, novel pyrazoline derivatives containing this compound have been investigated for neurotoxic potentials . Furthermore, imidazole-containing compounds related to this structure have shown anti-tubercular activity .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Given the wide range of biological and pharmacological activities exhibited by imidazole and pyrazoline derivatives, there is considerable interest in the development of new drugs based on these structures. Future research will likely focus on the synthesis of new derivatives and the exploration of their potential therapeutic applications .
Propiedades
IUPAC Name |
N-[2-[[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-12-8-13(2)24(23-12)18-20-9-15(10-21-18)22-16(25)11-19-17(26)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAFDFQHUNSDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-bromo-3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2642599.png)


![N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2642602.png)
![N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2642606.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-tert-butylpyridazine](/img/structure/B2642612.png)
![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea](/img/structure/B2642613.png)
![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2642614.png)

![N-Ethyl-N-[2-[furan-2-ylmethyl(methyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2642616.png)
![4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2642619.png)